1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1430750-52-9
VCID: VC2745170
InChI: InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C23H27BN2O3
Molecular Weight: 390.3 g/mol

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1430750-52-9

VCID: VC2745170

Molecular Formula: C23H27BN2O3

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1430750-52-9

Description

2.1. 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This compound, closely related to the one , involves a benzyl group attached to a pyrazole ring, which is further functionalized with a boronic ester. The molecular formula for this compound is similar, with a focus on the pyrazole and boronic ester functionalities. The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions or direct borylation methods .

2.2. Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

This compound, with the CAS number 363186-06-5, involves a benzyl group attached to a carbamate moiety, which is linked to a phenyl ring bearing a boronic ester. It is used in complex organic syntheses, often involving palladium catalysis .

Synthesis Methods

The synthesis of compounds with boronic ester functionalities typically involves:

  • Direct Borylation: Using a transition metal catalyst to directly attach a boron group to an aromatic ring.

  • Cross-Coupling Reactions: Utilizing palladium catalysts to couple aryl halides with boronic acids or esters.

Safety and Handling

Compounds containing boronic esters are generally stable but require careful handling due to potential reactivity with water and air. They should be stored under inert conditions.

Data Table: Related Compounds

Compound NameMolecular FormulaCAS NumberMolecular Weight
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC16H21BN2O2761446-45-1284.16 g/mol
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamateC20H24BNO4363186-06-5-
CAS No. 1430750-52-9
Product Name 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular Formula C23H27BN2O3
Molecular Weight 390.3 g/mol
IUPAC Name 1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3
Standard InChIKey LXFRCLMPXYJCMD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
PubChem Compound 89498576
Last Modified Aug 16 2023

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